molecular formula C20H27F2NO4 B2902925 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone CAS No. 2097926-49-1

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone

Cat. No. B2902925
CAS RN: 2097926-49-1
M. Wt: 383.436
InChI Key: AARCFEKEHMMTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone, also known as DAAO inhibitor, is a chemical compound that has been the subject of scientific research due to its potential therapeutic uses.

Mechanism of Action

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone inhibitor works by inhibiting the activity of this compound, which leads to an increase in the levels of D-amino acids in the brain. This increase in D-amino acids has been shown to have a neuroprotective effect and to improve cognitive function. This compound inhibitor has also been found to increase the levels of the neurotransmitter glycine, which has been implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects
This compound inhibitor has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of D-amino acids and glycine in the brain, which has been associated with improved cognitive function and neuroprotection. This compound inhibitor has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone inhibitor in lab experiments is its specificity for this compound. This allows researchers to study the effects of inhibiting this compound without affecting other enzymes or pathways. However, one limitation of using this compound inhibitor is its potential toxicity. High doses of this compound inhibitor have been found to cause liver toxicity in animal models.

Future Directions

There are several future directions for research on (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone inhibitor. One area of interest is its potential use in the treatment of schizophrenia. Clinical trials have shown promising results, and further research is needed to determine its efficacy and safety. Another area of interest is its potential use in the treatment of Alzheimer's disease. This compound inhibitor has been found to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent. Finally, there is interest in developing more potent and selective this compound inhibitors with fewer side effects.

Synthesis Methods

The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone inhibitor involves a multi-step process that starts with the reaction of 3,4,5-triethoxybenzaldehyde with 1,1-difluoro-2,3-epoxypropane in the presence of a catalyst. The resulting intermediate is then reacted with 6-aminotetrahydro-1,3-oxazine to form the final product, this compound inhibitor.

Scientific Research Applications

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3,4,5-triethoxyphenyl)methanone inhibitor has been the subject of scientific research due to its potential therapeutic uses. It has been found to be a potent inhibitor of D-amino acid oxidase (this compound), an enzyme that catalyzes the oxidative deamination of D-amino acids. This compound inhibitor has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.

properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2NO4/c1-4-25-15-11-14(12-16(26-5-2)17(15)27-6-3)18(24)23-9-7-19(8-10-23)13-20(19,21)22/h11-12H,4-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARCFEKEHMMTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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